molecular formula C26H23FN2O5S B2929311 ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 893280-14-3

ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B2929311
CAS No.: 893280-14-3
M. Wt: 494.54
InChI Key: CCUZRFCFDQRJLT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a synthetic small molecule featuring a multi-substituted indole scaffold. The compound comprises:

  • An indole core substituted at the 1-position with an acetamido group linked to a benzoate ester.
  • A 3-position substitution with a (2-fluorophenyl)methanesulfonyl group.

Properties

IUPAC Name

ethyl 4-[[2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)18-11-13-20(14-12-18)28-25(30)16-29-15-24(21-8-4-6-10-23(21)29)35(32,33)17-19-7-3-5-9-22(19)27/h3-15H,2,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUZRFCFDQRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogen sources like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the fluorophenyl ring.

Scientific Research Applications

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indole derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of substituent effects, synthetic routes, and inferred bioactivity. Key examples include:

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)-Acetamide (Compound 31)

  • Structural Differences :
    • 1-Position : 4-Chlorobenzoyl group (vs. benzoate-linked acetamido in the target compound).
    • 3-Position : (4-Trifluoromethylphenyl)sulfonyl (vs. 2-fluorophenylmethanesulfonyl).
    • 5-Position : Methoxy group (absent in the target compound).
  • Synthesis : Prepared via sulfonamide coupling (43% yield after HPLC purification) .
  • Molecular Formula : C25H18ClF3N2O5S (MW: 575.94 g/mol).
  • Implications : The trifluoromethyl and chloro groups may enhance lipophilicity and metabolic stability compared to the target compound’s 2-fluorophenyl group.

Ethyl 4-[[2-[1-[(3-Fluorophenyl)Methyl]Indol-3-yl]Sulfonylacetyl]Amino]Benzoate

  • Structural Differences :
    • Fluorophenyl Position : 3-Fluorophenyl (vs. 2-fluorophenyl in the target compound).
    • Linker : Sulfonylacetyl (shared with the target compound).
  • Molecular Formula : C25H22FN2O5S (MW: 497.52 g/mol) .
  • Implications: The positional isomerism of fluorine (2- vs.

N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

  • Structural Differences :
    • 3-Position : Oxadiazole-sulfanyl moiety (vs. sulfonyl group in the target compound).
    • Core : 1,3,4-Oxadiazole ring fused to indole (vs. unmodified indole in the target compound).
  • Synthesis : Synthesized via thiol-alkylation and cyclization .

Research Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF3, -Cl, -F): Enhance stability and binding affinity in hydrophobic pockets .
    • Positional Isomerism : Fluorine at the 2-position (ortho) may introduce steric hindrance compared to 3-position (meta), impacting receptor interactions .
  • Synthetic Efficiency : Low yields (e.g., 43% for Compound 31) highlight challenges in sulfonamide coupling, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H23FN4O3SC_{24}H_{23}FN_{4}O_{3}S, with a molecular weight of approximately 418.5 g/mol. The compound features a complex structure that includes an indole moiety, which is significant in medicinal chemistry for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest (G2/M phase)
HeLa (Cervical Cancer)18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses significant antibacterial and antifungal activities against common pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress.
  • Interference with DNA Synthesis : By disrupting DNA replication processes, the compound prevents cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

One notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

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